Pyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one, tetrahydro-, 1,1-dioxide, (S)- (9CI)
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of Pyrrolo[1,2-b]thiadiazol-3(2H)-one, tetrahydro-, 1,1-dioxide, (S)- (9CI) follows the International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The preferred IUPAC name for this compound is 1,1-dioxo-3a,4,5,6-tetrahydropyrrolo[1,2-b]thiadiazol-3-one, which clearly indicates the oxidation state of the sulfur atom and the degree of saturation in the ring system. The systematic identification reveals a molecular formula of C₅H₈N₂O₃S, corresponding to a molecular weight of 176.20 grams per mole.
The Chemical Abstracts Service has assigned the registry number 176673-08-8 specifically to the (S)-enantiomer of this compound, distinguishing it from the racemic mixture which bears the CAS number 150018-65-8. This differentiation is crucial for pharmaceutical applications where enantiomeric purity can significantly impact biological activity. The compound exists in multiple databases under various synonymous names, including tetrahydropyrrolo[1,2-b]thiadiazol-3(2H)-one 1,1-dioxide and 1,1-dioxo-3a,4,5,6-tetrahydropyrrolo[1,2-b]thiadiazol-3-one.
The structural designation indicates a bicyclic system where the pyrrole and thiadiazole rings share two adjacent atoms, creating a rigid molecular framework. The numbering system follows established conventions for bicyclic heterocycles, with the sulfur atom positioned at the 1-position and bearing two oxygen atoms in a sulfone configuration. The ketone functionality is located at the 3-position, while the tetrahydro designation indicates complete saturation of the pyrrole ring component.
Properties
IUPAC Name |
(3aS)-1,1-dioxo-3a,4,5,6-tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3S/c8-5-4-2-1-3-7(4)11(9,10)6-5/h4H,1-3H2,(H,6,8)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZLQADVZUGEDR-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NS(=O)(=O)N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)NS(=O)(=O)N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Key Reaction Conditions and Yields
Analytical Characterization and Validation
Structural confirmation relies on X-ray crystallography and multinuclear NMR spectroscopy . The tetrahydro-1,1-dioxide moiety generates distinct -NMR signals at δ 3.70–4.20 ppm (pyrrolidine CH₂ groups) and -NMR peaks at δ 110–120 ppm (thiadiazole carbons). X-ray analysis of a related pyrrolo[1,2-b]pyridazine derivative revealed planar conformations and π-π stacking interactions (interplanar spacing: 3.40 Å), underscoring the importance of crystallography in verifying molecular geometry .
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one, tetrahydro-, 1,1-dioxide, (S)- (9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the class of pyrrolo-thiadiazoles, which are characterized by their unique fused ring systems. The synthesis of this compound typically involves multi-step reactions that may include cyclization processes and functional group modifications. Notably, research has demonstrated efficient synthetic routes that yield high purity and yield of the desired product.
Synthesis Example
A recent study detailed the synthesis of related tetrahydropyrrolo[1,2-b][1,2,5]thiadiazoles through a series of reactions involving hydrazine derivatives and various aryl substituents. The synthesis was optimized to improve yields and reduce reaction times using microwave-assisted techniques .
Biological Activities
Pyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one derivatives have shown promising biological activities:
1. Anticancer Properties
- Cytotoxicity : Several studies have evaluated the cytotoxic effects of pyrrolo-thiadiazole derivatives against various cancer cell lines. For instance, compounds derived from tetrahydropyrrolo-thiadiazoles exhibited significant antiproliferative activity against pancreatic cancer cells (Panc-1), prostate cancer cells (PC3), and breast cancer cells (MDA-MB-231). The IC50 values indicated that some derivatives were more potent than established chemotherapeutic agents like etoposide .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation pathways.
2. Selective Androgen Receptor Modulators
- Recent research highlighted the potential of pyrrolo-thiadiazole analogues as selective androgen receptor modulators (SARMs). These compounds could play a role in treating conditions related to androgen deficiency or muscle wasting disorders .
3. Antimicrobial Activity
- Some studies have also reported antimicrobial properties associated with pyrrolo-thiadiazole derivatives. The structural features of these compounds contribute to their ability to inhibit bacterial growth effectively.
Case Study 1: Anticancer Activity
In a systematic evaluation of various tetrahydropyrrolo[1,2-b][1,2,5]thiadiazole derivatives, researchers found that specific substitutions on the phenyl ring significantly enhanced cytotoxicity against cancer cell lines. For example:
| Compound | IC50 (μM) against Panc-1 | IC50 (μM) against PC3 | IC50 (μM) against MDA-MB-231 |
|---|---|---|---|
| 7m | 12.5 | 17.7 | 13.1 |
| Etoposide | 24.35 | 32.15 | 30.63 |
This data suggests that modifications in the chemical structure can lead to improved therapeutic profiles .
Case Study 2: SAR Studies
A comprehensive structure-activity relationship (SAR) analysis was conducted on a series of pyrrolo-thiadiazole derivatives to identify key structural features that enhance androgen receptor binding affinity. This study revealed that specific functional groups at particular positions on the pyrrole ring significantly influenced biological activity and receptor selectivity .
Mechanism of Action
The mechanism of action of Pyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one, tetrahydro-, 1,1-dioxide, (S)- (9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrrolo[1,2-b][1,2,5]benzothiadiazepine 5,5-dioxides (PBTDs)
- Structure : Benzothiadiazepine fused with pyrrole and sulfone groups (e.g., C₁₃H₁₁N₃O₂S ) .
- Activity: Exhibit potent anticancer activity, particularly against chronic myeloid leukemia (K562 cells) via apoptosis induction .
- SAR Insights :
Tetrahydro/Hexahydro-1,2-benzisothiazol-3-one 1,1-dioxides
- Structure : Benzisothiazolone core with sulfone and piperazinyl substituents (e.g., C₂₁H₂₇N₅O₃S ) .
- Activity :
- SAR Insights :
- Comparison :
1,2,5-Thiadiazol-3(2H)-one 1,1-dioxides
Structural and Pharmacokinetic Data Table
Structure-Activity Relationship (SAR) Highlights
Sulfone Group : Critical for hydrogen bonding and metabolic stability across all compounds .
Ring Size and Fusion :
- Benzene-fused systems (PBTDs) enhance DNA intercalation but may increase toxicity .
- Smaller tetrahydro systems (target compound) likely improve solubility and CNS penetration .
Stereochemistry : The (S)-configuration in the target compound may optimize receptor binding compared to racemic analogs .
Biological Activity
Pyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one, tetrahydro-, 1,1-dioxide, (S)-(9CI) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse sources and research findings.
Chemical Structure and Properties
The compound belongs to a class of heterocycles that incorporate sulfur and nitrogen atoms within their structure. The presence of these heteroatoms often enhances the biological activity of such compounds by allowing them to interact with various biological targets.
Anticancer Activity
Research has indicated that derivatives of pyrrolo[1,2-b][1,2,5]thiadiazole exhibit significant anticancer properties. For instance:
- Mechanism of Action : Thiadiazole derivatives are known to interfere with DNA replication processes due to their structural similarity to nucleobases. This bioisosterism allows them to bind effectively to DNA and inhibit its replication .
- Cytotoxicity Studies : In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cells. For example, compounds derived from 1,3,4-thiadiazole have been shown to increase the proportion of apoptotic cells significantly compared to untreated controls .
Case Studies
Several studies have explored the biological potential of pyrrolo[1,2-b][1,2,5]thiadiazole derivatives:
-
Study on Thiadiazole Derivatives :
- Objective : To evaluate the anticancer effects of synthesized thiadiazole derivatives.
- Findings : Some derivatives exhibited IC50 values lower than standard chemotherapeutic agents like etoposide. For example, one compound showed an IC50 value of 12.5 μM against Panc-1 cancer cells .
- Mechanism : The compounds were found to bind effectively to proteins involved in cell proliferation and apoptosis pathways.
- Synthesis and Evaluation :
Biological Activity Summary Table
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 7m | Panc-1 | 12.5 | DNA Interference |
| 7q | MDA-MB-231 | 15.0 | Apoptosis Induction |
| Etoposide | Panc-1 | 24.35 | Topoisomerase Inhibition |
Pharmacological Properties
The pharmacological profile of pyrrolo[1,2-b][1,2,5]thiadiazole derivatives suggests they may possess additional therapeutic benefits beyond anticancer activity:
- Target Interactions : These compounds can interact with various biological targets through hydrogen bonding and hydrophobic interactions . Their ability to cross cellular membranes enhances their bioavailability.
- Potential as Enzyme Inhibitors : Some derivatives have been identified as inhibitors of key enzymes involved in cancer cell proliferation and survival pathways .
Q & A
Q. What are the established synthetic routes for (S)-Pyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one, tetrahydro-, 1,1-dioxide, and what analytical methods validate its purity?
- Methodological Answer : The synthesis typically involves cyclization of thiadiazole precursors under controlled conditions (e.g., reflux in anhydrous solvents like THF or DMF). Purification via column chromatography (silica gel, gradient elution) is standard. Purity validation requires:
- NMR spectroscopy (¹H/¹³C) to confirm stereochemistry and absence of side products.
- HPLC-MS (C18 column, acetonitrile/water mobile phase) to assess chemical stability and quantify impurities (<0.5%) .
Stability during synthesis should be monitored using kinetic studies under varying temperatures and pH .
Q. How can researchers assess the compound’s stability under different experimental conditions (e.g., light, temperature, pH)?
- Methodological Answer : Design a stability-indicating study using:
- Accelerated degradation tests : Expose the compound to UV light (ICH Q1B guidelines), elevated temperatures (40–80°C), and acidic/alkaline buffers (pH 2–12).
- Analytical tracking : Monitor degradation products via LC-MS and quantify intact compound loss using UV-Vis spectroscopy at λmax 270 nm.
Statistical analysis (e.g., ANOVA) identifies significant degradation pathways .
Q. What are the recommended handling and storage protocols to maintain the compound’s integrity?
- Methodological Answer :
- Storage : In amber vials under inert gas (argon) at –20°C to prevent oxidation and photodegradation.
- Handling : Use gloveboxes for moisture-sensitive steps. Confirm stability post-thaw via FT-IR to detect hydrate formation .
Advanced Research Questions
Q. How can computational methods optimize reaction yields and selectivity for this compound?
- Methodological Answer : Apply quantum chemical calculations (DFT or ab initio) to model transition states and identify energetically favorable pathways. For example:
- Simulate the thiadiazole ring closure using Gaussian 16 with B3LYP/6-31G(d) basis sets.
- Use machine learning (e.g., ICReDD’s approach) to predict optimal solvent systems and catalysts from existing reaction databases .
Validate predictions with small-scale experiments (mg quantities) before scaling .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations or split signals in NMR)?
- Methodological Answer :
- Cross-validation : Compare experimental NMR with computed chemical shifts (via ACD/Labs or ChemDraw).
- Dynamic effects : Perform variable-temperature NMR (VT-NMR) to detect conformational exchange broadening.
- Collaborative analysis : Use shared spectral databases (e.g., NIST Chemistry WebBook) to rule out solvent or impurity artifacts .
Q. What methodologies are suitable for studying the compound’s reaction mechanisms in catalytic systems?
- Methodological Answer :
- Isotopic labeling : Introduce ¹⁵N or ²H isotopes to track bond cleavage/formation via MS/MS.
- In situ spectroscopy : Use ReactIR to monitor intermediate species during reactions.
- Kinetic isotope effects (KIE) : Compare rate constants (kH/kD) to identify rate-determining steps .
Q. How to address reproducibility challenges in synthesizing enantiomerically pure (S)-isomers?
- Methodological Answer :
- Chiral chromatography : Use Daicel Chiralpak columns with hexane/isopropanol gradients to separate enantiomers.
- Circular dichroism (CD) : Confirm enantiopurity by matching experimental CD spectra with simulated data (TD-DFT).
- Crystallography : Resolve crystal structures to verify absolute configuration .
Q. What advanced techniques can elucidate the compound’s solid-state behavior (e.g., polymorphism, hydrate formation)?
- Methodological Answer :
- PXRD : Screen polymorphs under controlled humidity using a Bruker D8 Advance diffractometer.
- TGA-DSC : Analyze thermal stability and identify hydrate transitions (e.g., endothermic peaks at 100–150°C).
- SSNMR : Probe hydrogen bonding networks via ¹H-¹³C CP/MAS experiments .
Tables for Key Data
Q. Table 1. Stability Study Design (Example)
| Condition | Parameters | Analytical Method | Acceptance Criteria |
|---|---|---|---|
| Photodegradation | UV light (1.2 million lux) | HPLC-MS (ESI+) | ≥95% intact compound |
| Hydrolysis | pH 2, 7, 12 (50°C, 72 hr) | UPLC-PDA (270 nm) | ≤2% degradation |
Q. Table 2. Computational Optimization Parameters
| Parameter | DFT Level | Solvent Model | Predicted Yield |
|---|---|---|---|
| Ring closure | B3LYP/6-31G(d) | PCM (THF) | 82% |
| Transition state | M06-2X/cc-pVTZ | SMD (acetonitrile) | 78% |
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
